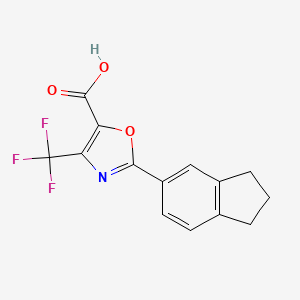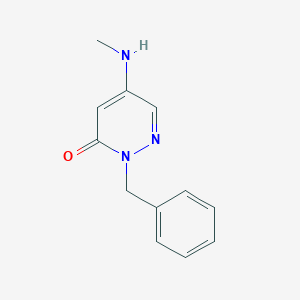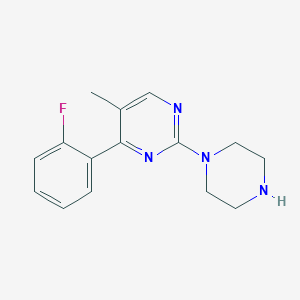![molecular formula C11H8ClN3OS B6628445 2-chloro-N-(furan-3-ylmethyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B6628445.png)
2-chloro-N-(furan-3-ylmethyl)thieno[2,3-d]pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-(furan-3-ylmethyl)thieno[2,3-d]pyrimidin-4-amine is a chemical compound that has generated significant interest in scientific research due to its potential applications in medicine. This compound is a member of the thieno[2,3-d]pyrimidine family, which has been extensively studied for its biological activity.
Scientific Research Applications
2-chloro-N-(furan-3-ylmethyl)thieno[2,3-d]pyrimidin-4-amine has been studied extensively for its potential applications in medicine. One of the most promising applications is its use as an anticancer agent. Studies have shown that this compound has potent antitumor activity against a variety of cancer cell lines, including breast, lung, colon, and prostate cancer. Additionally, this compound has been shown to have anti-inflammatory and antiviral activity, making it a potential candidate for the treatment of viral infections and inflammatory diseases.
Mechanism of Action
The mechanism of action of 2-chloro-N-(furan-3-ylmethyl)thieno[2,3-d]pyrimidin-4-amine is not fully understood. However, studies have shown that this compound inhibits the activity of several enzymes that are involved in cell proliferation and survival, including DNA topoisomerase II and protein kinase C. Additionally, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are complex and varied. Studies have shown that this compound can affect several cellular processes, including DNA replication, transcription, and translation. Additionally, this compound has been shown to affect several signaling pathways, including the MAPK and PI3K/Akt pathways. These effects can lead to changes in cellular metabolism, proliferation, and survival.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-chloro-N-(furan-3-ylmethyl)thieno[2,3-d]pyrimidin-4-amine in lab experiments is its potent biological activity. This compound has been shown to have activity against a variety of cancer cell lines, making it a valuable tool for studying cancer biology. Additionally, this compound has been shown to have anti-inflammatory and antiviral activity, making it a potential candidate for the treatment of viral infections and inflammatory diseases.
However, there are also limitations to using this compound in lab experiments. One limitation is its low solubility in water, which can make it difficult to administer in vivo. Additionally, this compound has been shown to have cytotoxic effects on normal cells, which can limit its therapeutic potential.
Future Directions
There are several future directions for research on 2-chloro-N-(furan-3-ylmethyl)thieno[2,3-d]pyrimidin-4-amine. One direction is to further investigate its mechanism of action, particularly with regards to its effects on cellular signaling pathways. Additionally, further studies are needed to determine its efficacy and safety in vivo, as well as its potential for use in combination with other anticancer agents.
Another future direction is to investigate its potential applications in other diseases, such as viral infections and inflammatory diseases. Finally, research is needed to develop more efficient synthesis methods for this compound, as well as to improve its solubility and reduce its cytotoxic effects on normal cells.
Synthesis Methods
The synthesis of 2-chloro-N-(furan-3-ylmethyl)thieno[2,3-d]pyrimidin-4-amine is a complex process that involves several steps. The initial step is the synthesis of 2-chlorothiophene-3-carboxylic acid, which is then converted into the corresponding acid chloride. The acid chloride is then reacted with furan-3-ylmethanamine to yield the desired product. The yield of the product is typically around 50%, and the purity can be improved through recrystallization.
Properties
IUPAC Name |
2-chloro-N-(furan-3-ylmethyl)thieno[2,3-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN3OS/c12-11-14-9(8-2-4-17-10(8)15-11)13-5-7-1-3-16-6-7/h1-4,6H,5H2,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLLWQYRQTAVUEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1CNC2=C3C=CSC3=NC(=N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[1-(dimethylamino)propan-2-yl-ethylsulfamoyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B6628364.png)
![N-[4-bromo-2-(trifluoromethoxy)phenyl]prop-2-enamide](/img/structure/B6628365.png)
![1-[2-(3-aminophenyl)acetyl]-N-methylpiperidine-3-carboxamide](/img/structure/B6628368.png)

![6-(Ethoxycarbonyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B6628378.png)


![2-[4-[2-(2,2,2-Trifluoroethoxy)acetyl]morpholin-3-yl]acetic acid](/img/structure/B6628391.png)
![3-[2-[(2,2-Dimethylcyclohexyl)amino]ethoxy]benzoic acid](/img/structure/B6628401.png)
![3-[(Thian-4-ylamino)methyl]benzoic acid](/img/structure/B6628412.png)
![3-[[(5-Fluoropyrimidin-2-yl)amino]methyl]cyclopentan-1-ol](/img/structure/B6628417.png)
![3-[[(2-Methylpyrimidin-4-yl)amino]methyl]cyclopentan-1-ol](/img/structure/B6628424.png)

![1-[4-(4-Methoxyphenyl)pyrimidin-2-yl]piperidin-4-amine](/img/structure/B6628437.png)
